6-Methyl-1,2-diazaspiro[4.5]decan-3-one
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Overview
Description
6-Methyl-1,2-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazacycloalkane and a ketone
Mechanism of Action
Target of Action
The primary target of 6-Methyl-1,2-diazaspiro[4.5]decan-3-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, which is an important driver in various inflammatory diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby potentially providing therapeutic benefits in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting the kinase activity of RIPK1 . This blockage prevents the activation of necroptosis, thereby potentially alleviating symptoms of various inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of 6-Methyl-1,2-diazaspiro[4It’s worth noting that the compound’s potency against ripk1, as indicated by an ic50 value of 92 nm, suggests a strong interaction with its target .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, in a necroptosis model in U937 cells, the compound showed a significant anti-necroptotic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-diazaspiro[4.5]decan-3-one typically involves the condensation of appropriate amines with ketones under controlled conditions. One common method includes the reaction of N-benzylpiperidone with methylamine and thioglycolic acid in toluene under reflux, using a Dean-Stark apparatus to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Methyl-1,2-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride
Uniqueness
6-Methyl-1,2-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methyl-1,2-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-4-2-3-5-9(7)6-8(12)10-11-9/h7,11H,2-6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYDONLBANTSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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